(Tert-butyl)[(4-pentyloxynaphthyl)sulfonyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Tert-butyl)[(4-pentyloxynaphthyl)sulfonyl]amine is an organic compound that features a tert-butyl group, a pentyloxy group attached to a naphthalene ring, and a sulfonylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tert-butyl)[(4-pentyloxynaphthyl)sulfonyl]amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the naphthyl sulfonyl chloride: This is achieved by reacting naphthalene with chlorosulfonic acid under controlled conditions.
Introduction of the pentyloxy group: The naphthyl sulfonyl chloride is then reacted with pentanol in the presence of a base to form the pentyloxynaphthyl sulfonyl chloride.
Formation of the sulfonylamine: The pentyloxynaphthyl sulfonyl chloride is reacted with tert-butylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
(Tert-butyl)[(4-pentyloxynaphthyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfinyl or sulfide derivatives.
Scientific Research Applications
(Tert-butyl)[(4-pentyloxynaphthyl)sulfonyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Tert-butyl)[(4-pentyloxynaphthyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamine group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. The tert-butyl and pentyloxy groups contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Tert-butylsulfinamide: Known for its use in asymmetric synthesis.
Pentyloxynaphthalene derivatives: Used in various organic synthesis applications.
Sulfonylamines: A broad class of compounds with diverse applications in chemistry and biology.
Uniqueness
(Tert-butyl)[(4-pentyloxynaphthyl)sulfonyl]amine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H27NO3S |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-tert-butyl-4-pentoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C19H27NO3S/c1-5-6-9-14-23-17-12-13-18(16-11-8-7-10-15(16)17)24(21,22)20-19(2,3)4/h7-8,10-13,20H,5-6,9,14H2,1-4H3 |
InChI Key |
BUGGNJBSARBKHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.